5-Methyl-1H-indole-3-carboxaldehyde oxime
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Overview
Description
5-Methyl-1H-indole-3-carboxaldehyde oxime: is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and applications in synthetic chemistry. The compound features a methyl group at the 5-position, an oxime group at the 3-carboxaldehyde position, and an indole core structure. This unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indole-3-carboxaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 5-Methyl-1H-indole-3-carboxaldehyde.
Oximation Reaction: The aldehyde group of 5-Methyl-1H-indole-3-carboxaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indole-3-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitrile or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1H-indole-3-carboxaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. It serves as a building block for the construction of complex molecular architectures.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its role as an intermediate in the production of these materials highlights its importance in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indole-3-carboxaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The indole core structure allows the compound to fit into binding sites of proteins, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Methoxy-1H-indole-3-carboxaldehyde oxime
- 1-Methylindole-3-carboxaldehyde oxime
- Indole-3-carboxaldehyde oxime
Comparison:
- 5-Methyl-1H-indole-3-carboxaldehyde oxime is unique due to the presence of a methyl group at the 5-position, which can influence its reactivity and biological activity compared to other indole derivatives.
- 5-Methoxy-1H-indole-3-carboxaldehyde oxime has a methoxy group instead of a methyl group, which can affect its electronic properties and interactions with biological targets.
- 1-Methylindole-3-carboxaldehyde oxime features a methyl group at the nitrogen position, altering its chemical behavior and potential applications.
- Indole-3-carboxaldehyde oxime lacks the additional substituents, making it a simpler structure with different reactivity and uses.
Properties
IUPAC Name |
(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10-9(4-7)8(5-11-10)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLPBCZFZKRJO-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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